

# Application Notes and Protocols for In-Vivo Study of Leptin (116-130)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Leptin (116-130)*

Cat. No.: *B12418393*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Leptin, a 16 kDa adipocyte-secreted hormone, plays a critical role in the regulation of energy homeostasis, neuroendocrine function, and metabolism. The synthetic peptide fragment, **Leptin (116-130)**, has been identified as a biologically active region of the native leptin molecule. In vivo studies have demonstrated that this fragment can mimic some of the effects of the full-length leptin, including reduction of food intake and body weight, making it a person of interest for therapeutic development.<sup>[1][2][3]</sup> These application notes provide detailed protocols for the in-vivo administration of **Leptin (116-130)** and a summary of expected quantitative outcomes based on published research.

## Data Presentation

The following tables summarize the quantitative data from in-vivo studies of **Leptin (116-130)** in leptin-deficient ob/ob mice.

Table 1: Effect of Daily Intraperitoneal (IP) Injection of **Leptin (116-130)** on Body Weight in Female ob/ob Mice over 28 Days<sup>[1][4]</sup>

| Treatment Group             | Initial Body Weight (g, mean) | Change in Body Weight at Day 7 (%) | Final Change in Body Weight at Day 28 (%) |
|-----------------------------|-------------------------------|------------------------------------|-------------------------------------------|
| Vehicle Control             | ~57                           | -                                  | +14.7                                     |
| Leptin (116-130) (1 mg/day) | ~61                           | -13.8                              | -3.4                                      |

Data adapted from Grasso et al., Endocrinology, 1997.[[1](#)]

Table 2: Effect of Daily Intraperitoneal (IP) Injection of **Leptin (116-130)** on Food Intake in Female ob/ob Mice[[1](#)][[4](#)]

| Treatment Group             | Average Reduction in Food Intake (%) |
|-----------------------------|--------------------------------------|
| Vehicle Control             | 0                                    |
| Leptin (116-130) (1 mg/day) | 15                                   |

Data adapted from Grasso et al., Endocrinology, 1997.[[1](#)]

## Experimental Protocols

### Protocol 1: Intraperitoneal (IP) Administration of Leptin (116-130) in Mice

This protocol is designed for assessing the effects of **Leptin (116-130)** on body weight and food intake in a mouse model of obesity, such as the C57BL/6J ob/ob mouse.

Materials:

- **Leptin (116-130)** peptide amide (lyophilized)
- Sterile vehicle solution (e.g., sterile saline or phosphate-buffered saline)
- Sterile insulin syringes (28-30 gauge)

- Animal scale for daily body weight measurement
- Metabolic cages for accurate food intake measurement
- Female C57BL/6J ob/ob mice (6-8 weeks old)

**Procedure:**

- Peptide Reconstitution:
  - Aseptically reconstitute the lyophilized **Leptin (116-130)** peptide in the sterile vehicle to the desired stock concentration. For a 1 mg dose per mouse, a concentration of 1 mg/100 µL is common.
  - Gently vortex to dissolve the peptide completely. Store the reconstituted peptide solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
- Animal Acclimation:
  - House the mice individually in a temperature- and light-controlled environment (e.g., 12-hour light/dark cycle) for at least one week before the experiment.
  - Provide ad libitum access to standard chow and water.
- Experimental Procedure:
  - Record the initial body weight of each mouse.
  - Administer a daily intraperitoneal injection of either the vehicle control or the **Leptin (116-130)** solution (e.g., 1 mg in 100 µL) for 28 consecutive days.[\[1\]](#)
  - To perform the IP injection, restrain the mouse and inject into the lower abdominal quadrant, avoiding the midline.
  - Monitor and record the body weight of each mouse daily at the same time.
  - Measure and record daily food intake for each mouse.

- Data Analysis:
  - Calculate the daily change in body weight relative to the initial weight.
  - Calculate the average daily food consumption.
  - Perform statistical analysis (e.g., t-test or ANOVA) to compare the treatment group with the vehicle control group.

## Protocol 2: Intracerebroventricular (ICV) Administration of Leptin (116-130) in Rats

This protocol is for investigating the central effects of **Leptin (116-130)** on hormone secretion in a fasted rat model.

### Materials:

- **Leptin (116-130)** peptide
- Sterile artificial cerebrospinal fluid (aCSF)
- Stereotaxic apparatus for cannula implantation
- Indwelling intracerebroventricular cannula
- Hamilton syringe
- Adult male rats (e.g., Wistar or Sprague-Dawley)

### Procedure:

- Surgical Cannula Implantation:
  - Anesthetize the rats and secure them in a stereotaxic apparatus.
  - Implant a permanent guide cannula into a lateral cerebral ventricle.
  - Allow the animals to recover for at least one week post-surgery.

- Peptide Preparation:
  - Dissolve the **Leptin (116-130)** peptide in sterile aCSF to the desired concentration (e.g., 15 µg/10 µL).[5]
- Animal Preparation:
  - Fast the rats for a specified period (e.g., 5 days) to induce a state of negative energy balance.[5]
- Experimental Procedure:
  - On the day of the experiment, gently restrain the conscious and freely moving rat.
  - Administer a single intracerebroventricular injection of either the vehicle (aCSF) or the **Leptin (116-130)** solution.
  - Collect blood samples at regular intervals (e.g., every 15 minutes for 150 minutes) via an indwelling catheter for hormone analysis (e.g., LH, prolactin).[5]
- Data Analysis:
  - Measure hormone concentrations in the collected plasma samples using appropriate assays (e.g., ELISA or RIA).
  - Analyze the pulsatile secretion of hormones and calculate parameters such as pulse frequency, amplitude, and mean hormone levels.
  - Use statistical methods to compare the effects of **Leptin (116-130)** with the vehicle control.

## Visualization of Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the experimental workflow and the proposed signaling pathways for **Leptin (116-130)**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for in vivo study of **Leptin (116-130)**.

Research suggests that **Leptin (116-130)** may exert its effects through pathways that are independent of the long-form leptin receptor (OB-Rb), which is the primary signaling receptor for full-length leptin.<sup>[6][7]</sup> Some studies indicate the involvement of the STAT3 and PI3-kinase signaling pathways in the neuroprotective effects of this peptide fragment.<sup>[8]</sup>



[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway for **Leptin (116-130)**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [academic.oup.com](https://academic.oup.com) [academic.oup.com]

- 2. [discovery.dundee.ac.uk](http://discovery.dundee.ac.uk) [discovery.dundee.ac.uk]
- 3. Harnessing the Power of Leptin: The Biochemical Link Connecting Obesity, Diabetes, and Cognitive Decline - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/)
- 4. Leptin (116-130) amide (mouse) peptide [\[novoprolabs.com\]](https://www.novoprolabs.com)
- 5. [karger.com](https://www.karger.com) [karger.com]
- 6. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/)
- 7. [diabetesjournals.org](https://www.diabetesjournals.org) [diabetesjournals.org]
- 8. [research-portal.st-andrews.ac.uk](https://research-portal.st-andrews.ac.uk) [research-portal.st-andrews.ac.uk]
- To cite this document: BenchChem. [Application Notes and Protocols for In-Vivo Study of Leptin (116-130)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12418393#leptin-116-130-in-vivo-study-design\]](https://www.benchchem.com/product/b12418393#leptin-116-130-in-vivo-study-design)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)